molecular formula C20H22N4O2 B2962101 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034419-37-7

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2962101
CAS No.: 2034419-37-7
M. Wt: 350.422
InChI Key: WLAWCWMWBSAXHI-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a cyclopentyl group and a pyridinyl-pyrazole ethyl chain. This structure combines multiple pharmacophoric elements:

  • Furan ring: Known for enhancing metabolic stability and bioavailability in drug design.
  • Pyrazole-pyridine motif: Commonly associated with kinase inhibition and receptor modulation.
  • Cyclopentyl group: Often used to improve lipophilicity and target binding.

Properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(19-6-3-15-26-19)24(17-4-1-2-5-17)14-13-23-12-9-18(22-23)16-7-10-21-11-8-16/h3,6-12,15,17H,1-2,4-5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAWCWMWBSAXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, structure, and potential therapeutic implications based on current research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 350.45 g/mol
  • Functional Groups : Cyclopentyl, pyrazole, pyridine, and furan moieties.

This compound features a complex structure integrating various heteroatoms and functional groups, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC17H22N4O2
Molecular Weight350.45 g/mol
Functional GroupsCyclopentyl, Pyrazole, Pyridine, Furan

Pharmacological Implications

  • Anticancer Activity :
    • Compounds containing pyrazole rings have been documented to exhibit anticancer properties through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects :
    • The furan and pyrazole moieties may contribute to anti-inflammatory activities by modulating cytokine release and inhibiting inflammatory pathways .
  • Cytotoxicity Studies :
    • Preliminary studies indicate that derivatives of similar compounds have shown low cytotoxicity against human cell lines (e.g., HEK-293 cells), suggesting a favorable safety profile for further development .

Synthesis and Evaluation of Related Compounds

Research on related compounds has yielded valuable insights into the biological activity of pyrazole-based derivatives:

  • A series of substituted pyrazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values as low as 1.35 μM, indicating potent antibacterial activity .
  • Docking studies have revealed that these compounds interact favorably with target proteins involved in disease pathways, suggesting their potential as therapeutic agents .

Scientific Research Applications

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic organic compound with a complex structure that integrates a cyclopentyl group, a pyridinyl-substituted pyrazole, and a furan carboxamide moiety. It is characterized by potential pharmacological properties due to the presence of pyrazole and furan rings, known for their biological activity. A trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development and medicinal chemistry applications.

Scientific Research Applications
There is no readily available scientific research on the specific mechanism of action of N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. However, its structural features suggest potential applications:

  • Pharmacological Properties The pyrazole and furan rings are known for their biological activity. The inclusion of a trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its effectiveness as a therapeutic agent.
  • Drug Development It is a candidate for drug development and other applications in medicinal chemistry.
  • Unique Features N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide stands out due to its specific combination of cyclopentyl and nicotinamide groups, which may enhance its pharmacological profile compared to other similar compounds.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound’s furan-2-carboxamide core distinguishes it from ester-based analogs like AB7249 and AB7252. AB7254 contains a tetrahydrofuran (THF) ring, which increases rigidity but reduces aromaticity compared to the furan in the target compound.

Substituent Effects: The pyridinyl-pyrazole ethyl chain in the target compound introduces a planar aromatic system, likely favoring interactions with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases). In contrast, AB7249 lacks the cyclopentyl group, reducing steric bulk and possibly altering selectivity .

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound AB7249 AB7252
Molecular Weight ~400 g/mol (estimated) ~247 g/mol ~263 g/mol
LogP ~3.5 (predicted) ~1.8 ~2.2
Hydrogen Bond Donors 2 1 0
Aromatic Rings 3 (furan, pyridine, pyrazole) 2 (pyridine, pyrazole) 2 (thiophene, pyridine)

Implications:

  • The higher LogP of the target compound suggests greater membrane permeability, advantageous for CNS-targeting agents.
  • AB7252’s lack of hydrogen bond donors may limit its utility in polar binding pockets but improve oral bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, and what reagents are critical for its preparation?

  • Methodological Answer : Synthesis often involves multi-step coupling reactions. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) and cesium carbonate as a base can facilitate pyrazole ring formation. Solvents like dimethyl sulfoxide (DMSO) are used to stabilize intermediates, while purification employs chromatography with gradients like ethyl acetate/hexane . Key reagents include cyclopropanamine derivatives and halogenated precursors for pyridine and furan moieties.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms connectivity, with shifts for pyridine (δ ~8.5–9.0 ppm) and furan (δ ~6.0–7.5 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight within ±0.001 Da .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Stability studies under varying pH, temperature, and light conditions are conducted via accelerated degradation tests, monitored by UV-Vis spectroscopy or LC-MS .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling of pyridine and furan-carboxamide moieties?

  • Methodological Answer : Low yields may stem from steric hindrance or poor catalyst efficiency. Testing alternative catalysts (e.g., palladium complexes for cross-couplings) or optimizing reaction temperatures (e.g., 35–50°C) can improve efficiency. Solvent screening (e.g., DMF vs. acetonitrile) and additive use (e.g., molecular sieves) may enhance regioselectivity .

Q. How should contradictory NMR data for pyrazole ring protons be resolved?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., δ 7.03 ppm vs. δ 7.25 ppm) may arise from solvent polarity or tautomerism. Re-running NMR in deuterated DMSO or CDCl₃ with controlled pH can clarify assignments. Computational modeling (DFT) predicts shifts to validate experimental data .

Q. What strategies are effective in designing assays for this compound’s kinase inhibition activity?

  • Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only). Dose-response curves (IC₅₀) and selectivity profiling across kinase panels (e.g., 100+ kinases) minimize off-target effects .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., EGFR or MAPK) identifies key interactions (e.g., hydrogen bonds with pyridine nitrogen). Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100+ ns trajectories .

Q. What toxicological frameworks apply to preclinical safety assessments?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test). Metabolite profiling via LC-MS/MS identifies reactive intermediates. Cross-reference with structural analogs (e.g., furanylfentanyl risk assessments) to predict hepatotoxicity or neurotoxicity .

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